(S)-Nitrendipine

Pharmacodynamics Cardiovascular Pharmacology Chiral Pharmacology

(S)-Nitrendipine is the stereochemically pure, pharmacologically active eutomer of the calcium channel blocker nitrendipine. With ≥10-fold greater potency, ~75% higher oral bioavailability, and 2-fold greater systemic exposure (AUC) than the (R)-distomer, it eliminates the confounding variables inherent in racemic mixtures. Supplied with cross-contamination <0.5%, it is essential for defined SAR studies, enantiomer-enantiomer interaction investigations, cytochrome P450 probe experiments, and chiral HPLC/LC-MS/MS reference standard development. For research use only; not for human or veterinary therapeutic applications.

Molecular Formula C18H20N2O6
Molecular Weight 360.4 g/mol
CAS No. 80873-62-7
Cat. No. B045511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Nitrendipine
CAS80873-62-7
Synonyms(S)-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic Acid Ethyl Methyl Ester;  (-)-(S)-Nitrendipine;  (-)-BAY E 5009;  (S)-(-)-Nitrendipine;  (S)-Nitrendipine
Molecular FormulaC18H20N2O6
Molecular Weight360.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC)C)C
InChIInChI=1S/C18H20N2O6/c1-5-26-18(22)15-11(3)19-10(2)14(17(21)25-4)16(15)12-7-6-8-13(9-12)20(23)24/h6-9,16,19H,5H2,1-4H3/t16-/m0/s1
InChIKeyPVHUJELLJLJGLN-INIZCTEOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-Nitrendipine (CAS 80873-62-7): A Chiral Dihydropyridine Calcium Channel Blocker for Stereoselective Research


(S)-Nitrendipine is the (S)-enantiomer of the dihydropyridine calcium channel antagonist nitrendipine, which is clinically used as a racemic mixture for hypertension management [1]. The compound contains a stereocenter at the 4-position of the 1,4-dihydropyridine ring, yielding two non-superimposable mirror-image enantiomers: (S)-nitrendipine (CAS 80873-62-7) and (R)-nitrendipine (CAS 80890-07-9) [1]. As a highly stereochemically pure compound (cross-contamination <0.5% when obtained by stereoselective synthesis), (S)-nitrendipine serves as a critical tool for investigations into stereoselective pharmacology, pharmacokinetics, and structure-activity relationships within the dihydropyridine calcium channel blocker class [2].

(S)-Nitrendipine: Why Racemic Substitution Compromises Experimental Precision


Substituting the single (S)-enantiomer with the racemic mixture (R,S)-nitrendipine introduces confounding variables that undermine quantitative accuracy in pharmacological and pharmacokinetic studies. Clinical and in vitro evidence demonstrates that the pharmacological activity of nitrendipine is highly stereoselective, with the (S)-enantiomer possessing at least an order of magnitude greater potency than the (R)-enantiomer [1]. Furthermore, the enantiomers exhibit pronounced stereoselective pharmacokinetics, with the (S)-enantiomer achieving approximately 75% higher oral bioavailability and a 2-fold greater systemic exposure (AUC) compared to the (R)-enantiomer due to differential first-pass metabolism [2]. Using the racemate therefore obscures the true dose-response relationship and introduces inter-subject variability driven by the differential disposition of the inactive or less active (R)-enantiomer, making the isolated (S)-enantiomer essential for studies requiring defined pharmacodynamic and pharmacokinetic endpoints.

Quantitative Differentiation of (S)-Nitrendipine: Evidence-Based Selection Criteria


In Vivo Pharmacodynamic Potency: (S)-Nitrendipine vs. (R)-Nitrendipine vs. Racemate

In a single-blind, placebo-controlled study in healthy subjects (n=6), 20 mg of (S)-nitrendipine produced significant cardiovascular and biochemical changes comparable to 20 mg of the racemate, while 20 mg and even 80 mg of (R)-nitrendipine elicited no significant changes from placebo [1]. The study concluded that the (S)-enantiomer is solely responsible for the observed pharmacological effects of the racemate and is at least an order of magnitude (≥10-fold) more potent than the (R)-enantiomer [1].

Pharmacodynamics Cardiovascular Pharmacology Chiral Pharmacology

Oral Bioavailability: (S)-Nitrendipine vs. (R)-Nitrendipine

Following oral administration of a 20 mg plain tablet in healthy male subjects (n=9), the absolute bioavailability of (S)-nitrendipine was 13.4% ± 5.6%, which is 75% higher (95% CI: 50% to 98%) than the bioavailability of (R)-nitrendipine (7.9% ± 4.0%) [1]. This difference is attributed to a two-fold difference in first-pass hepatic elimination mediated by the cytochrome P-450 system, which preferentially metabolizes the (R)-enantiomer [1].

Pharmacokinetics Bioavailability Chiral Drug Disposition

Systemic Exposure (AUC and Cmax): (S)-Nitrendipine vs. (R)-Nitrendipine

The area under the plasma concentration-time curve (AUC) and peak plasma concentration (Cmax) for (S)-nitrendipine were significantly higher than those for (R)-nitrendipine following oral administration of the racemate. In a direct comparison, AUC and Cmax for (S)-nitrendipine were 90% (95% CI: 55% to 121%) and 77% (95% CI: 51% to 100%) higher, respectively, than those for (R)-nitrendipine [1]. A separate study using pseudoracemic nitrendipine confirmed pronounced differences in AUC (R: 29.9 ± 20.1; S: 123.8 ± 63.7 ng·mL⁻¹·h) and Cmax (R: 14.4 ± 7.7; S: 72.5 ± 40.5 ng·mL⁻¹) [2]. The mean S:R AUC ratio in healthy subjects was consistently observed to be approximately 1.8-2.0 across multiple studies [3].

Pharmacokinetics AUC Cmax Chiral Separation

In Vitro Potency: (S)-Nitrendipine vs. Nifedipine

In a comparative study assessing inhibition of thromboxane-induced coronary vasoconstriction in isolated guinea pig hearts, the (S)-enantiomer of nitrendipine was found to be approximately 60-fold more potent than the reference dihydropyridine nifedipine, assuming no activity from the (R)-enantiomer [1]. The stereoselectivity ratio (S/R) for nitrendipine enantiomers in this functional assay was 7, while ratios obtained from radioligand binding studies and antihypertensive activity in spontaneously hypertensive rats were both 8 [2].

In Vitro Pharmacology Calcium Channel Binding Vasodilation

Stereoselective Metabolism: (S)-Nitrendipine vs. (R)-Nitrendipine First-Pass Elimination

The pharmacokinetic differences between the enantiomers are primarily driven by stereoselective first-pass metabolism. The difference in disposition is most likely related to a difference in activity of the cytochrome P-450 system towards the enantiomers, giving rise to a two-fold difference in first-pass elimination, favoring the (R)-enantiomer's clearance [1]. Importantly, the stereoselectivity in first-pass metabolism exhibited little intersubject variability, indicating that the (R)-enantiomer does not contribute significantly to the wide inter-individual variability in systemic availability observed with the racemate [1].

Drug Metabolism Cytochrome P450 First-Pass Effect

Enantiomeric Cross-Contamination: (S)-Nitrendipine vs. (R)-Nitrendipine

When obtained via stereoselective synthesis, both (S)- and (R)-nitrendipine enantiomers can be produced with cross-contamination of less than 0.5% [1]. This level of enantiomeric purity is essential for ensuring that the observed biological activity can be unequivocally attributed to the intended enantiomer, without confounding effects from the optical antipode.

Chiral Purity Analytical Chemistry Stereoselective Synthesis

Procurement-Driven Application Scenarios for (S)-Nitrendipine


Definitive Eutomer Identification and Pharmacological Characterization

For research groups studying the stereochemical basis of calcium channel blockade, (S)-nitrendipine serves as the definitive eutomer. Its ≥10-fold greater in vivo potency compared to the (R)-distomer [1] allows researchers to isolate the pharmacophore's active configuration. This is essential for structure-activity relationship (SAR) studies, molecular modeling of DHP binding to the L-type calcium channel, and experiments requiring a pure, active ligand to establish baseline pharmacological responses without the confounding presence of the inactive enantiomer.

Stereoselective Pharmacokinetic and Drug-Drug Interaction Studies

The pronounced stereoselective pharmacokinetics of nitrendipine, characterized by a ~75% higher bioavailability and a 2-fold difference in first-pass metabolism for the (S)-enantiomer [2], make (S)-nitrendipine a valuable probe for investigating hepatic cytochrome P450 activity. Researchers can use the pure (S)-enantiomer to study drug metabolism, clearance mechanisms, and potential drug-drug interactions that may exhibit stereoselectivity, thereby gaining clearer mechanistic insights than would be possible with the racemic mixture.

Analytical Method Development and Chiral Separation Validation

Due to the necessity of separating and quantifying nitrendipine enantiomers in biological matrices for pharmacokinetic and bioequivalence studies, pure (S)-nitrendipine is an indispensable reference standard. Its high enantiomeric purity (cross-contamination <0.5%) [3] makes it ideal for developing and validating chiral HPLC, capillary electrophoresis, or LC-MS/MS methods. It serves as a critical calibrator for ensuring the accuracy and precision of stereospecific assays in both academic and industrial (e.g., pharmaceutical quality control) settings.

Investigating Enantiomer-Enantiomer Interactions

The observation that the bioavailability and AUC of (R)-nitrendipine are approximately doubled when co-administered as the racemate compared to administration of the pure (R)-enantiomer [4] suggests a potential enantiomer-enantiomer interaction. Pure (S)-nitrendipine is required to design experiments that can definitively probe whether the (S)-enantiomer inhibits the metabolism of the (R)-enantiomer or alters its disposition through other mechanisms. Such studies are crucial for understanding the complex pharmacology of racemic drugs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-Nitrendipine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.